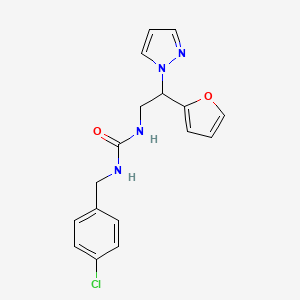

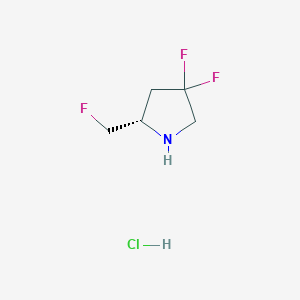

![molecular formula C21H13FN2O3S B2853558 1-(2-Fluorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 632317-64-7](/img/structure/B2853558.png)

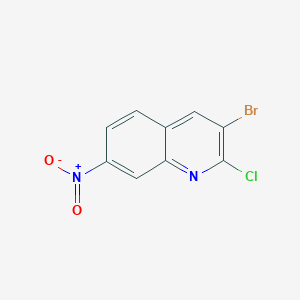

1-(2-Fluorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a methyl group, a thiazolyl group, and a dihydrochromenopyrroledione group . These groups are common in many biologically active compounds and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. Thiazoles, for example, are five-membered heterocyclic compounds containing sulfur and nitrogen . The orientation of the thiazole ring towards the target site could be nitrogen orientation, sulfur orientation, or parallel orientation .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. Thiazoles, for instance, have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The thiazolyl and pyrrole moieties present in the compound are known to exhibit significant antimicrobial properties. These structural components can be optimized to develop new antimicrobial agents that could be effective against a range of bacterial and fungal infections. The compound’s potential for treating microbial infections is supported by research on similar thiazolyl derivatives .

Anti-Parkinsonian Agents

Compounds with a benzo[d]thiazol-2-yl moiety have been studied for their anti-Parkinsonian effects. The structural similarity suggests that our compound may also possess neuroprotective properties that could alleviate symptoms of Parkinson’s disease through modulation of oxidative stress and mitochondrial function .

Anticancer Activity

Pyrrole derivatives are often explored for their cytotoxic effects against various cancer cell lines. The compound , with its pyrrole core, might be investigated for its potential to inhibit the growth of cancer cells or induce apoptosis in tumor tissues .

Antifungal Applications

The thiazole ring is a common feature in antifungal agents. Given the promising antifungal activity of related thiazolyl compounds, this compound could be a candidate for the development of new antifungal drugs, particularly against strains like Aspergillus niger .

Wirkmechanismus

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives are known to have the potential to activate or inhibit various biochemical pathways and enzymes .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

Thiazole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in the C-Cl bond . .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-fluorophenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13FN2O3S/c1-11-6-7-15-13(10-11)18(25)16-17(12-4-2-3-5-14(12)22)24(20(26)19(16)27-15)21-23-8-9-28-21/h2-10,17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTDGSIDBPPHGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

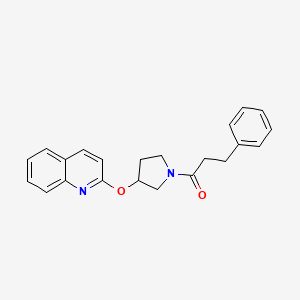

![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2853475.png)

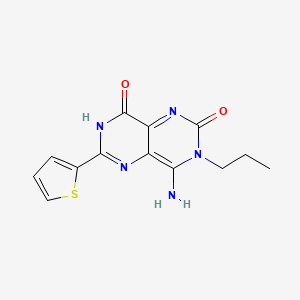

![[2-(2-Methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2853477.png)

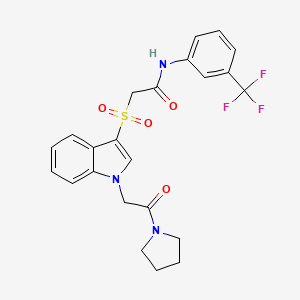

![3-butyl-8-(2,3-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2853480.png)

![2-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2853485.png)

![6-Cyclopropyl-2-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2853486.png)